molecular formula C15H20N2O3S B7139162 N-(3-cyano-5-ethylthiophen-2-yl)-3-(oxan-4-yloxy)propanamide

N-(3-cyano-5-ethylthiophen-2-yl)-3-(oxan-4-yloxy)propanamide

Cat. No.: B7139162
M. Wt: 308.4 g/mol
InChI Key: UPQOMUYQNIMDRN-UHFFFAOYSA-N
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Description

N-(3-cyano-5-ethylthiophen-2-yl)-3-(oxan-4-yloxy)propanamide is a synthetic organic compound that features a thiophene ring substituted with a cyano group and an ethyl group, as well as a propanamide moiety linked to an oxane ring

Properties

IUPAC Name

N-(3-cyano-5-ethylthiophen-2-yl)-3-(oxan-4-yloxy)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O3S/c1-2-13-9-11(10-16)15(21-13)17-14(18)5-8-20-12-3-6-19-7-4-12/h9,12H,2-8H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPQOMUYQNIMDRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(S1)NC(=O)CCOC2CCOCC2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-cyano-5-ethylthiophen-2-yl)-3-(oxan-4-yloxy)propanamide typically involves multiple steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Gewald reaction, which involves the condensation of a ketone, a cyanoacetate, and elemental sulfur.

    Substitution Reactions: The ethyl group can be introduced via Friedel-Crafts alkylation, while the cyano group can be added through nucleophilic substitution.

    Oxane Ring Formation: The oxane ring can be synthesized through the cyclization of a diol precursor.

    Amide Bond Formation: The final step involves the coupling of the thiophene derivative with the oxane-containing amine under amide bond-forming conditions, such as using carbodiimide coupling agents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(3-cyano-5-ethylthiophen-2-yl)-3-(oxan-4-yloxy)propanamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The cyano group can be reduced to an amine.

    Substitution: The ethyl group can be substituted with other alkyl or aryl groups through electrophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Catalytic hydrogenation or lithium aluminum hydride can be employed.

    Substitution: Friedel-Crafts alkylation or acylation conditions can be used, often involving aluminum chloride as a catalyst.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various alkyl or aryl-substituted thiophenes.

Scientific Research Applications

    Medicinal Chemistry: It can be explored as a potential drug candidate due to its unique structural features.

    Materials Science: The compound can be used in the development of organic electronic materials, such as organic semiconductors.

    Biological Studies: It can serve as a probe molecule for studying biological pathways and interactions.

    Industrial Applications: The compound can be used in the synthesis of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N-(3-cyano-5-ethylthiophen-2-yl)-3-(oxan-4-yloxy)propanamide would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The cyano and amide groups can participate in hydrogen bonding and other interactions, while the thiophene ring can engage in π-π stacking interactions.

Comparison with Similar Compounds

Similar Compounds

    N-(3-cyano-5-methylthiophen-2-yl)-3-(oxan-4-yloxy)propanamide: Similar structure but with a methyl group instead of an ethyl group.

    N-(3-cyano-5-phenylthiophen-2-yl)-3-(oxan-4-yloxy)propanamide: Similar structure but with a phenyl group instead of an ethyl group.

Uniqueness

N-(3-cyano-5-ethylthiophen-2-yl)-3-(oxan-4-yloxy)propanamide is unique due to the presence of the ethyl group, which can influence its chemical reactivity and interactions compared to similar compounds with different substituents. This uniqueness can be leveraged in designing compounds with specific properties for targeted applications.

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